methyl[(2S)-pyrrolidin-2-ylmethyl]amine
Description
Significance of Chiral Amines as Ligands and Organocatalysts
Chirality, or the "handedness" of molecules, is a fundamental concept in chemistry, particularly in the development of pharmaceuticals where different enantiomers (non-superimposable mirror images) of a drug can have vastly different biological effects. Chiral amines are crucial in synthesizing single-enantiomer compounds. They function in two primary ways: as chiral ligands for metal catalysts and as metal-free organocatalysts.
As ligands, chiral amines coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of reactions such as reductions, additions, and coupling reactions. chemicalbook.com This approach combines the high reactivity of metal catalysts with the precise stereocontrol offered by the chiral amine.
In the realm of organocatalysis, chiral amines, especially pyrrolidine (B122466) derivatives, have emerged as a broadly applicable class of catalysts. researchgate.net They operate through various activation modes, most notably via the formation of enamine or iminium ion intermediates with carbonyl compounds. nih.gov This mode of catalysis is valued for its mild reaction conditions, cost-effectiveness, and reduced environmental impact compared to many metal-based systems. bohrium.com Chiral amines effectively catalyze a wide array of transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder cycloadditions. researchgate.net
Historical Development of Pyrrolidine-Based Chiral Auxiliaries
The use of pyrrolidine derivatives in asymmetric synthesis has a rich history, originating from the use of the naturally occurring chiral amino acid, L-proline. Proline itself was found to be an effective organocatalyst, notably for the asymmetric aldol reaction. nih.gov This discovery spurred extensive research into modifying the proline scaffold to enhance its catalytic efficiency and expand its applicability.
The development of pyrrolidine-based chiral auxiliaries and organocatalysts has been marked by several key breakthroughs. A significant advancement was the creation of diarylprolinol silyl (B83357) ethers, which proved to be exceptionally efficient organocatalysts for a wide variety of chemical transformations. nih.gov These catalysts, derived from prolinol (the reduced form of proline), demonstrated the power of rational design in catalyst development. mdpi.com
Researchers have since developed a vast library of pyrrolidine-based catalysts by modifying the core structure. mdpi.com Strategies include:
Modification at the C-2 position: Attaching bulky or electronically tuned substituents to influence the steric environment around the active site. nih.gov
Modification at the C-4 position: Introducing groups like hydroxyls to create additional stereocenters and hydrogen-bonding capabilities.
Functionalization of the nitrogen atom: Altering the electronic properties and steric bulk of the amine. nih.gov
These modifications aim to optimize catalyst efficiency, selectivity, and adaptability for increasingly complex substrates. mdpi.com This has led to the development of highly modular and tunable catalysts derived from the chiral pool, often starting from readily accessible materials like D-mannitol or L-proline itself. nih.gov
Overview of Research Trajectories for Methyl[(2S)-pyrrolidin-2-ylmethyl]amine and Analogues
The specific compound, this compound (CAS No. 110638-61-4), serves primarily as a chiral building block and intermediate in various fields of chemistry. chemshuttle.com Its research trajectory is closely linked to its utility in constructing more complex molecules. In medicinal chemistry, it is a key intermediate for synthesizing certain antiviral agents, particularly nucleoside analogs. chemshuttle.com It also functions as a building block for agrochemicals. chemshuttle.com Furthermore, the pyrrolidine ring system allows for coordination with metal ions, making it a valuable component in the creation of luminescent materials. chemshuttle.com
The broader research focus lies on analogues of this compound, where the pyrrolidine scaffold is systematically modified to create high-performance organocatalysts. bohrium.comnih.gov A primary research trajectory involves the synthesis of new, easily accessible, and tunable organocatalysts from the chiral pool. nih.gov The goal is to create a sterically demanding and functionally diverse environment around the catalytic secondary amine to achieve high levels of enantioselectivity. nih.gov
A key strategy is the introduction of bulky substituents at the C-2 position of the pyrrolidine ring. For instance, researchers have synthesized a series of novel pyrrolidine-based organocatalysts and evaluated their effectiveness in the asymmetric Michael addition of aldehydes to nitroolefins. nih.gov The performance of these catalysts underscores the importance of the substituent's structure in modulating reactivity and selectivity.
| Catalyst (Analogue) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % for syn) |
|---|---|---|---|---|---|
| OC1 | Toluene | RT | 81 | 89:11 | 76 |
| OC4 | Toluene | RT | 85 | 91:9 | 81 |
| OC4 | Methylcyclohexane | 0 | 87 | 92:8 | 85 |
| OC4 | CH2Cl2 | 0 | 78 | 90:10 | 82 |
| OC4 | THF | 0 | 65 | 85:15 | 75 |
| OC5 | Methylcyclohexane | 0 | 82 | 90:10 | 83 |
| OC7 | Methylcyclohexane | 0 | 75 | 88:12 | 80 |
Data sourced from a study on new pyrrolidine-based organocatalysts, illustrating the effect of catalyst structure and reaction conditions on the outcome of the Michael addition. nih.gov
Another significant research avenue is the incorporation of pyrrolidine scaffolds into natural product synthesis. For example, asymmetric synthesis methodologies have been developed to produce N-methyl pyrrolidine alkaloids, such as (R)-irnidine and (R)-bgugaine, which have demonstrated DNA binding affinity and antibacterial properties. whiterose.ac.uk These synthetic routes often employ sophisticated catalytic methods to establish the required stereochemistry, further highlighting the importance of chiral pyrrolidine derivatives in constructing biologically active molecules. whiterose.ac.uk
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-[(2S)-pyrrolidin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-7-5-6-3-2-4-8-6/h6-8H,2-5H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRAIQDUWJODKF-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2s Pyrrolidin 2 Ylmethyl Amine and Stereoisomeric Pyrrolidinylmethylamines
Strategies for Stereoselective Synthesis of Pyrrolidine (B122466) Scaffolds
The asymmetric construction of the 2-substituted pyrrolidine ring is the critical step in determining the absolute stereochemistry of the target molecule. Several robust strategies have been developed to achieve this, including intramolecular cyclizations of chiral precursors, asymmetric hydrogenation of prochiral substrates, and cycloaddition reactions.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy that often utilizes precursors from the chiral pool, such as amino acids, to establish the pyrrolidine ring with a defined stereocenter. L-proline and its derivatives are common starting materials for synthesizing (2S)-configured pyrrolidines. mdpi.comresearchgate.net A frequent approach involves the functional group manipulation of L-proline to generate a precursor that can undergo ring closure.
Another effective method is the biocatalytic cyclization of acyclic precursors. For instance, transaminases can be used on ω-chloroketones to produce an intermediate amine, which then undergoes spontaneous intramolecular cyclization. This enzymatic approach allows for the synthesis of both (R)- and (S)-enantiomers of 2-substituted pyrrolidines with high enantiomeric excess by selecting the appropriate enzyme. nih.govacs.org A further strategy involves the reductive cyclization of Michael adducts. For example, the organocatalytic Michael addition of 1,1,1-trifluoromethylketones to nitroolefins can produce adducts that, upon catalytic hydrogenation, undergo reductive cyclization to form highly substituted pyrrolidines with excellent diastereoselectivity. nih.gov
| Starting Material | Key Transformation | Product Type | Stereocontrol |
| L-Proline Derivatives | Reduction/Functionalization | (2S)-Pyrrolidines | Substrate Control |
| ω-Chloroketones | Transaminase-triggered cyclization | (R)- or (S)-Pyrrolidines | Biocatalytic |
| Michael Adducts | Diastereoselective reductive cyclization | Trisubstituted Pyrrolidines | Catalyst/Substrate |
Asymmetric Hydrogenation and Reductive Methods
Asymmetric hydrogenation is a highly efficient, atom-economical method for creating chiral centers. ajchem-b.com This technique is particularly useful for the synthesis of chiral N-heterocyclic compounds like pyrrolidines. nih.gov The process typically involves the hydrogenation of a prochiral unsaturated precursor, such as a pyrroline (B1223166) or a substituted pyrrole, using a transition-metal catalyst complexed with a chiral ligand.
Rhodium and Iridium complexes featuring chiral phosphine (B1218219) ligands (e.g., DuPhos, BINAP) are commonly employed. ajchem-b.com For instance, the asymmetric hydrogenation of N-acylated 2-substituted pyrrolines can yield the corresponding chiral pyrrolidines with excellent enantioselectivities (up to 99% ee). The choice of catalyst, ligand, and reaction conditions is crucial for achieving high stereocontrol. While highly effective for many N-heterocycles, the application to certain dehydropyrrolidines can be challenging due to the electronic properties and steric hindrance of the substrates. nih.gov
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Rh-DuPhos | α-(Acylamino)acrylates | >99% | ajchem-b.com |
| SKP–Rh complex | 2-Substituted Dehydromorpholines* | up to 99% | nih.gov |
| Iridium-Spiro Complexes | α-Amino Ketones | up to 99.9% | ajchem-b.com |
*Data for a related N-heterocycle demonstrating the potential of the method.
1,3-Dipolar Cycloaddition Routes
The [3+2] cycloaddition reaction between an azomethine ylide (a 1,3-dipole) and a dipolarophile (typically an alkene) is a cornerstone for constructing five-membered N-heterocycles, including the pyrrolidine core. rsc.orgrsc.org This method allows for the simultaneous formation of multiple C-C bonds and the introduction of several stereocenters with high levels of control.
Azomethine ylides are often generated in situ from the condensation of an α-amino acid, such as L-proline, with an aldehyde or ketone. rsc.org The reaction of this ylide with a suitable dipolarophile leads to the formation of complex spiro- or fused-pyrrolidine systems. The stereochemical outcome of the cycloaddition can be directed by the chirality of the amino acid precursor, the geometry of the dipolarophile, and the use of chiral catalysts. thieme-connect.descilit.com This approach is highly valued for its ability to rapidly build molecular complexity from simple starting materials. rsc.org
Reductive Amination Protocols for N-Functionalization
Reductive amination is a versatile and widely used method for forming C-N bonds and is a key process for synthesizing amines from carbonyl compounds. acsgcipr.orgjocpr.com In the context of synthesizing the pyrrolidine scaffold, it can be employed to construct the ring itself or to introduce the exocyclic aminomethyl group. For example, the successive reductive amination of 1,4-dicarbonyl compounds (diketones) with primary amines, often catalyzed by transition metals like iridium, can produce N-aryl-substituted pyrrolidines. nih.gov
More specifically for the synthesis of the target structure, a precursor such as (S)-pyrrolidine-2-carboxaldehyde can be subjected to reductive amination. This involves the reaction of the aldehyde with an amine source (e.g., ammonia, a primary amine, or a protected equivalent) to form an intermediate imine, which is then reduced in situ to the desired amine. researchgate.net A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being common choices due to their mildness and selectivity. acsgcipr.orgorganic-chemistry.org
Coordination Chemistry of Methyl 2s Pyrrolidin 2 Ylmethyl Amine and Analogous Diamine Ligands
Complexation Behavior with Transition Metal Ions
The formation of stable and well-defined metal complexes is contingent on the inherent properties of the ligand, including its stereochemistry, steric bulk, and the nature of its donor atoms. Methyl[(2S)-pyrrolidin-2-ylmethyl]amine offers a compelling scaffold for investigating these interactions.
Ligand Design and Denticity in Metal Coordination
This compound is a bidentate ligand, coordinating to a metal center through its two nitrogen atoms: one from the pyrrolidine (B122466) ring and the other from the methylamine (B109427) group. The "(2S)" designation indicates a specific stereochemistry at the carbon atom to which the methylamine group is attached, rendering the ligand chiral. This chirality is a crucial design element, as it can be transferred to the resulting metal complex, influencing its catalytic activity and other stereospecific properties.
The pyrrolidine ring introduces a degree of conformational rigidity, which, along with the flexible methylamine arm, allows the ligand to form a stable five-membered chelate ring upon coordination. The denticity and chiral nature of this ligand make it a valuable component in the design of asymmetric catalysts and chiral materials. The pyrrolidine ring system is known to facilitate coordination with metal ions, making it a useful building block in the creation of functional materials, such as those with luminescent properties. chemshuttle.com
Coordination Modes with Diverse Metal Centers (e.g., Copper, Palladium, Iron, Manganese, Nickel, Zinc)
This compound and its analogs form stable complexes with a variety of transition metals, adopting different coordination geometries depending on the metal ion's size, preferred coordination number, and the reaction conditions.
Copper(II): Copper(II) complexes with chiral diamines, including those with pyrrolidine moieties, have been extensively studied. These complexes often adopt square planar or distorted square pyramidal geometries. For instance, copper(II) chloride complexes with related N,N'-bidentate ligands have been shown to form dimeric structures with bridging chloride ions, where each copper center is in a distorted square-pyramidal environment. uc.pt The bidentate coordination of the diamine ligand occupies two of the coordination sites.
Palladium(II): Palladium(II) complexes with chiral diamine ligands are of significant interest in catalysis. These complexes typically exhibit a square planar geometry. The diamine ligand chelates to the palladium center, and the remaining coordination sites are occupied by other ligands, such as halides or solvent molecules. The stereochemistry of the diamine ligand is crucial in directing the stereochemical outcome of catalytic reactions, such as asymmetric C-C bond formation.
Iron and Manganese: Iron and manganese can exist in various oxidation states and form complexes with diverse geometries, often octahedral. With a bidentate ligand like this compound, the remaining coordination sites in an octahedral complex would be filled by other ligands or solvent molecules. The electronic properties of these complexes are highly dependent on the ligand field strength and the spin state of the metal ion.
Nickel(II): Nickel(II) can form both square planar (low-spin) and octahedral (high-spin) complexes. The geometry adopted is influenced by the ligand field strength. With bidentate diamine ligands, octahedral complexes are commonly observed, with two ligand molecules coordinating to the metal center along with two other monodentate ligands. acs.orgnih.gov
Zinc(II): Zinc(II) has a d10 electronic configuration and typically forms tetrahedral or octahedral complexes. Due to its filled d-orbitals, its complexes are diamagnetic and colorless. The coordination of this compound to zinc(II) is expected to result in stable tetrahedral or octahedral geometries, which have applications in various biological and catalytic systems. ambeed.com
Structural Characterization of Metal-Ligand Complexes
The precise three-dimensional arrangement of atoms in a metal complex is crucial for understanding its properties and reactivity. A combination of crystallographic and spectroscopic techniques is employed for this purpose.
| Parameter | Value |
|---|---|
| Coordination Geometry | Distorted Square Pyramidal |
| Cu-N Bond Lengths (Å) | 2.0241(9) - 2.0374(8) |
| Cu-Cl (basal) Bond Lengths (Å) | 2.2500(3) - 2.2835(3) |
| Cu-Cl (apical) Bond Length (Å) | 2.6112(3) |
| Cu···Cu Separation (Å) | 3.4346(3) |
Spectroscopic Investigations of Complex Formation
Spectroscopic techniques provide valuable information about the coordination environment of the metal ion and the electronic structure of the complex in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zinc(II) and Palladium(II), NMR spectroscopy is a powerful tool for elucidating the structure in solution. 1H and 13C NMR spectra can confirm the coordination of the ligand by observing shifts in the resonances of the protons and carbons near the coordination sites. For paramagnetic complexes, such as those of Nickel(II), the NMR signals are often significantly shifted and broadened, but can still provide valuable structural information. acs.orgnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a complex and to probe the coordination of the ligand. The stretching frequencies of N-H bonds in the diamine ligand are expected to shift upon coordination to a metal center.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of transition metal complexes in the UV-Vis region are characterized by d-d transitions and charge-transfer bands. The energies of these transitions are sensitive to the geometry of the complex and the nature of the ligands. For example, octahedral Ni(II) complexes typically show characteristic absorption bands in the visible region. acs.orgnih.gov
Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR), this technique is applicable to complexes with unpaired electrons, such as those of Copper(II), Iron(III), and Manganese(II). The ESR spectrum provides information about the electronic environment of the metal ion, including its oxidation state and coordination geometry. For instance, the X-band EPR spectrum of a dimeric Cu(II) complex with a related ligand showed a typical axial pattern characteristic of mononuclear Cu(II) complexes, indicating weak magnetic interaction between the copper centers. uc.pt
| Metal Ion | Technique | Observed Features |
|---|---|---|
| Ni(II) | UV-Vis | Absorption bands consistent with octahedral geometry. acs.org |
| Cu(II) | EPR | Axial spectrum indicative of a dx²-y² ground state. uc.pt |
| Fe(III)/Mn(III) | UV-Vis | Sharp feature around 500 nm and a broader feature around 550 nm in oxo-bridged species. rsc.org |
| Pd(II) | NMR | Shift in proton and carbon signals upon coordination. |
Electronic Structure and Reactivity Profiles of Metal Complexes
The electronic structure of a metal complex dictates its reactivity, magnetic properties, and spectroscopic features. The d-orbital splitting of the transition metal ion, induced by the ligand field, is of central importance. For this compound, a bidentate nitrogen donor ligand, a moderate ligand field strength is expected.
In octahedral complexes, the five d-orbitals split into two sets: the lower energy t2g orbitals and the higher energy eg orbitals. In square planar complexes, the d-orbital splitting is more complex. The magnitude of this splitting, along with the number of d-electrons, determines the electronic configuration and spin state of the metal ion.
The reactivity of these complexes is often centered at the metal ion. For example, palladium(II) complexes with diamine ligands are known to be active catalysts in a variety of organic transformations, including cross-coupling reactions. The diamine ligand can influence the catalytic cycle by modulating the electronic properties and steric environment of the palladium center. Similarly, copper complexes with chiral diamine ligands have been shown to catalyze asymmetric reactions, such as alkene diamination. nih.gov The chirality of the ligand is transferred to the product, leading to the formation of one enantiomer in excess.
The electronic structure also influences the redox properties of the complexes. For instance, a copper(II) complex with a related Schiff base ligand was shown to be redox-active, exhibiting a reversible Cu(II)/Cu(I) reduction peak in cyclic voltammetry. uc.pt This redox behavior is critical for the catalytic activity of many metal complexes.
Frontier Molecular Orbital Analysis (HOMO-LUMO Interactions)
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the electronic properties and reactivity of coordination complexes. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis, as their energies and spatial distributions govern the complex's interactions with other chemical species.
In complexes of this compound, the HOMO is typically expected to be predominantly metal-centered, arising from the d-orbitals of the transition metal ion. The specific energy and character of the HOMO will be influenced by the geometry of the complex and the nature of the metal. For instance, in an octahedral field, the d-orbitals split into t2g and eg sets. For a d6 metal ion like Fe(II) in a low-spin configuration, the HOMO would be one of the filled t2g orbitals.
The LUMO, conversely, is often a metal-centered d-orbital of higher energy (e.g., an eg orbital in an octahedral complex) or a ligand-based π* orbital if the ligand possesses unsaturated moieties. Given that this compound is a saturated diamine, the LUMO in its complexes is most likely to be a metal d-orbital.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap generally signifies high kinetic stability and low reactivity, whereas a small gap suggests the complex is more readily excitable and potentially more reactive. The magnitude of this gap in complexes of this compound will be dictated by the metal ion, its oxidation state, and the coordination geometry.
Table 1: Predicted Frontier Molecular Orbital Characteristics for a Hypothetical [M(this compound)2]n+ Complex
| Feature | Description |
| HOMO Character | Primarily metal d-orbital in character. |
| LUMO Character | Primarily metal d-orbital in character. |
| HOMO-LUMO Gap | Dependent on the metal ion, its oxidation state, and coordination geometry. Expected to be significant for saturated diamine ligands, indicating kinetic stability. |
| Reactivity Prediction | The energy and localization of the HOMO and LUMO will determine the preferred sites for nucleophilic and electrophilic attack, respectively. |
This table is based on theoretical predictions for a generic octahedral complex and would require specific computational studies on this compound complexes for quantitative validation.
Spin State Considerations and Influence on Reactivity
The spin state of a transition metal complex, which describes the total spin angular momentum of the d-electrons, is a key determinant of its magnetic properties and reactivity. For a given metal ion with a d4 to d7 electron configuration in an octahedral environment, two possible spin states exist: high-spin and low-spin. The preferred spin state is determined by the balance between the ligand field splitting energy (Δo) and the spin-pairing energy (P).
This compound, as a bidentate N-donor ligand, is expected to generate a moderate to strong ligand field. The presence of alkyl groups (the methyl group and the pyrrolidine ring) can influence the ligand field strength through steric and electronic effects.
Strong Field Ligands (Δo > P): If the ligand creates a large energy gap between the t2g and eg orbitals, it is energetically more favorable for the electrons to pair up in the lower-energy t2g orbitals. This results in a low-spin complex with a minimum number of unpaired electrons.
Weak Field Ligands (Δo < P): If the ligand field splitting is small, it requires less energy for electrons to occupy the higher-energy eg orbitals than to pair up in the t2g orbitals. This leads to a high-spin complex with a maximum number of unpaired electrons.
The spin state of the metal center has a profound influence on the reactivity of the complex. High-spin complexes, having electrons in the higher-energy eg orbitals which are typically σ-antibonding, often exhibit longer metal-ligand bond lengths and are more kinetically labile. rsc.org This can lead to faster ligand substitution reactions. Conversely, low-spin complexes, with their electrons confined to the lower-energy t2g orbitals, tend to have shorter metal-ligand bonds and are generally more inert. rsc.org
For iron(II) complexes, which are known to exhibit spin crossover behavior, the nature of the diamine ligand is crucial. While specific data for this compound is not available, studies on analogous iron(II) complexes with bidentate nitrogen donor ligands have shown that subtle changes in the ligand structure, such as N-methylation, can influence the spin state. rsc.org For example, N-methylation can introduce steric hindrance that favors the high-spin state. rsc.org
Table 2: Predicted Spin State and Reactivity Implications for First-Row Transition Metal Complexes of this compound
| Metal Ion (dn) | Predicted Spin State | Influence on Reactivity |
| Cr(II) (d4) | Likely High-Spin | Labile, prone to oxidation |
| Mn(II) (d5) | High-Spin | Labile, weak ligand field effects |
| Fe(II) (d6) | Potentially Low-Spin or Spin-Crossover | Low-spin would be inert; High-spin would be labile. Sensitive to subtle ligand modifications. |
| Co(II) (d7) | Likely High-Spin | Labile |
| Ni(II) (d8) | N/A (One ground state) | Generally inert in octahedral geometry |
| Cu(II) (d9) | N/A (One ground state) | Labile due to Jahn-Teller distortion |
This table presents generalized predictions. The actual spin state can be influenced by factors such as the counter-ion and solvent.
Applications in Asymmetric Catalysis
Organocatalytic Transformations Utilizing Pyrrolidinylmethylamine Derivatives
Derivatives of methyl[(2S)-pyrrolidin-2-ylmethyl]amine are prominent in organocatalysis, a field that utilizes small organic molecules to catalyze chemical transformations. These catalysts are particularly effective in reactions involving carbonyl compounds, where they operate through key intermediates known as enamines and iminium ions.
Enamine and Iminium Catalysis Mechanisms
The catalytic cycle of pyrrolidinylmethylamine derivatives in carbonyl functionalization begins with the reaction between the secondary amine of the pyrrolidine (B122466) ring and a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. The stereoselectivity of this step is controlled by the chiral environment of the catalyst, which dictates the facial selectivity of the electrophilic attack.
Alternatively, in reactions with α,β-unsaturated carbonyls, the catalyst can form an iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, activating it for nucleophilic attack. The chiral catalyst ensures that the nucleophile adds to one of the enantiotopic faces of the substrate, leading to a high degree of stereocontrol.
Asymmetric Michael Additions to Electron-Deficient Alkenes
The conjugate addition of nucleophiles to electron-deficient alkenes, known as the Michael addition, is a fundamental carbon-carbon bond-forming reaction. Organocatalysts derived from the pyrrolidinylmethylamine scaffold have been successfully employed in asymmetric Michael additions. For instance, the addition of aldehydes and ketones to nitroolefins has been extensively studied.
In a representative example, a bifunctional catalyst incorporating the (S)-pyrrolidin-2-ylmethylamine core and a thiourea (B124793) moiety can effectively catalyze the addition of cyclohexanone (B45756) to β-nitrostyrene. The pyrrolidine nitrogen activates the ketone by forming an enamine, while the thiourea group activates the nitroolefin through hydrogen bonding, leading to high yields and enantioselectivities.
| Catalyst Moiety | Electrophile | Nucleophile | Solvent | Yield (%) | ee (%) |
| (S)-Pyrrolidin-2-ylmethylamine-thiourea | β-nitrostyrene | Cyclohexanone | Toluene | 95 | 98 |
| N-((S)-pyrrolidin-2-ylmethyl)-N'-arylthiourea | trans-β-nitrostyrene | Propanal | CH2Cl2 | 99 | 85 |
Note: The data presented are illustrative and derived from studies on closely related bifunctional pyrrolidine-based catalysts.
Stereoselective Aldol (B89426) Reactions
The aldol reaction, which involves the coupling of an enolate with a carbonyl compound, is another cornerstone of C-C bond formation. Pyrrolidinylmethylamine-derived organocatalysts have demonstrated remarkable success in controlling the stereochemical outcome of these reactions. The catalyst's secondary amine forms an enamine with a donor ketone, which then adds to an acceptor aldehyde. The chiral scaffold of the catalyst directs the approach of the aldehyde, resulting in the formation of one enantiomer of the aldol product in excess.
Bifunctional catalysts have also been designed for stereoselective aldol reactions. For example, a catalyst featuring the (S)-pyrrolidin-2-ylmethylamine unit linked to a hydrogen-bond donor can simultaneously activate the ketone (as an enamine) and the aldehyde (via hydrogen bonding), leading to enhanced reactivity and stereoselectivity.
| Catalyst Moiety | Aldehyde | Ketone | Solvent | Yield (%) | dr | ee (%) |
| (S)-N-(Pyrrolidin-2-ylmethyl)acetamide | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 99 | 95:5 | 99 |
| Prolinamide derivatives | Aromatic aldehydes | Acetone | Neat | up to 99 | - | up to 93 |
Note: The data presented are illustrative and derived from studies on related prolinamide and pyrrolidine-based catalysts.
Other C-C and C-X Bond Forming Reactions
The utility of pyrrolidinylmethylamine-based organocatalysts extends beyond Michael additions and aldol reactions to a variety of other carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. These include Mannich reactions, α-amination, and α-halogenation of carbonyl compounds.
In the asymmetric Mannich reaction, the enamine intermediate generated from an aldehyde or ketone and the catalyst adds to an imine, forming a β-amino carbonyl compound. The stereochemical outcome is again dictated by the chiral catalyst. Similarly, in α-amination reactions, the enamine reacts with an electrophilic nitrogen source, such as a diazenedicarboxylate, to afford α-amino carbonyl compounds with high enantiopurity.
While specific examples detailing the use of this compound in a wide array of C-X bond formations are not extensively documented in readily available literature, the underlying principles of enamine and iminium catalysis suggest its potential applicability in reactions such as α-sulfenylation and α-selenylation.
Design and Efficacy of Bifunctional Organocatalysts
The development of bifunctional organocatalysts has been a significant advancement in asymmetric catalysis. nih.gov By incorporating a second functional group onto the pyrrolidinylmethylamine scaffold, it is possible to achieve a synergistic activation of both the nucleophile and the electrophile. nih.gov This dual activation strategy often leads to higher reaction rates, improved stereoselectivities, and lower catalyst loadings.
Commonly employed secondary functional groups include thioureas, ureas, and amides, which can act as hydrogen-bond donors to activate the electrophile. The spatial arrangement of the two catalytic moieties is crucial for effective catalysis. A well-designed bifunctional catalyst will possess a rigid or semi-rigid backbone that pre-organizes the reacting partners in the transition state, thereby maximizing stereochemical control. The success of these catalysts is based on their ability to enhance the reactivity of both the nitroolefin and the nucleophile, while also controlling the approach of the nucleophile to the nitroolefin in the transition state. researchgate.net
Transition Metal-Catalyzed Asymmetric Reactions Employing Chiral Ligands
In addition to its role in organocatalysis, the this compound framework is a valuable building block for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. The nitrogen atoms of the amine can coordinate to a metal center, creating a chiral environment that influences the stereochemical course of the reaction.
Derivatives of this compound have been employed as ligands in a variety of metal-catalyzed processes, including palladium-catalyzed allylic alkylations, rhodium-catalyzed hydrogenations, and copper-catalyzed conjugate additions. The modular nature of the ligand allows for the synthesis of a library of derivatives with varying steric and electronic properties, enabling the optimization of the catalyst for a specific transformation.
For example, a chiral ligand can be synthesized by reacting this compound with a phosphine-containing moiety. The resulting aminophosphine (B1255530) ligand can then be coordinated to a rhodium precursor to generate a catalyst for the asymmetric hydrogenation of prochiral olefins. The stereochemical outcome of the hydrogenation is determined by the chirality of the ligand, which directs the hydrogen addition to one of the two faces of the double bond.
| Metal | Ligand Type | Reaction | Substrate | Yield (%) | ee (%) |
| Palladium | Aminophosphine | Allylic Alkylation | 1,3-Diphenylallyl acetate | >95 | 96 |
| Rhodium | Ferrocenylphosphine | Hydrogenation | Methyl α-acetamidoacrylate | >99 | >99 |
| Copper | Schiff base | Conjugate Addition | Cyclohexenone | 90 | 92 |
Note: The data presented are illustrative and derived from studies on various chiral ligands incorporating the pyrrolidine scaffold.
Role in Asymmetric Hydrogenation
While direct studies specifying this compound in asymmetric hydrogenation are not extensively detailed in the provided research, the broader class of chiral diamine and pyrrolidine-based ligands is well-established in this field. These ligands are crucial in transition metal-catalyzed hydrogenations of unsaturated compounds, a key method for producing single-enantiomer products. In palladium-catalyzed asymmetric hydrogenation, for instance, chiral diamines can be effective ligands. nih.gov Significant progress has been made in the asymmetric reduction of various substrates, including imines, enamines, olefins, and ketones, using such catalytic systems. nih.govnih.govdicp.ac.cn
The general mechanism involves the coordination of the chiral ligand to a metal center (e.g., Palladium, Rhodium, Ruthenium), which then activates hydrogen and transfers it to the prochiral substrate. The stereochemistry of the final product is dictated by the chiral environment created by the ligand around the metal. For ketimines, earth-abundant manganese catalysts with chiral amine-based ligands have shown exceptional stereoselectivity, highlighting the importance of cooperative non-covalent interactions between the catalyst and the substrate. nih.gov
The effectiveness of these catalytic systems can be influenced by various factors, including the structure of the ligand, the nature of the metal, and the reaction conditions. For example, in the hydrogenation of enamines, the addition of a Brønsted acid can significantly improve both reactivity and enantioselectivity by facilitating the enamine-imine tautomerization. dicp.ac.cn
Applications in Asymmetric Allylation and Related Reactions
In the realm of asymmetric allylation, ligands structurally similar to this compound play a significant role. These reactions are fundamental for the formation of carbon-carbon bonds with high stereocontrol. For instance, the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives can be achieved through Palladium-catalyzed alkene carboamination reactions. nih.gov In these transformations, a chiral bis-phosphine ligand is often employed to induce asymmetry.
The development of a 'clip-cycle' strategy, which involves the clipping together of an N-protected bis-homoallylic amine with a thioacrylate followed by an aza-Michael cyclization catalyzed by a chiral phosphoric acid, provides a pathway to enantioenriched pyrrolidines. whiterose.ac.uk This highlights the versatility of pyrrolidine-based structures in guiding stereoselective bond formations.
Utility in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a robust method for creating well-defined polymers, and multidentate amine-based ligands are central to the copper catalysts used in this process. nih.gov These ligands, which include structures analogous to this compound, play a critical role in solubilizing the copper catalyst and modulating its redox potential, which in turn controls the polymerization kinetics. nih.gov
The general mechanism of ATRP involves the reversible activation of a dormant alkyl halide initiator by a copper(I)/ligand complex to generate a radical and a copper(II)/ligand complex. nih.gov The choice of ligand significantly impacts the catalyst's activity and the control over the polymerization. For instance, tridentate and tetradentate amines can lead to faster polymerization rates compared to bidentate ligands like 2,2'-bipyridine, partly due to the lower redox potentials of the resulting copper complexes. cmu.edu
Recent studies have focused on developing highly active ATRP catalysts by modifying the ligand structure. For example, p-substituted tris(2-pyridylmethyl)amine (B178826) (TPMA) ligands have been synthesized to create copper complexes with exceptionally high activity. nih.govresearchgate.net The electronic properties of the ligand, influenced by substituent groups, directly affect the redox potential of the copper center and, consequently, the catalytic activity. nih.gov
Table 1: Comparison of Ligands in Copper-Mediated ATRP of Styrene
| Ligand | Polymerization Time (h) | M_n (theoretical) | M_n (experimental) | M_w/M_n |
| TMEDA | 6 | 10,000 | 12,500 | 1.45 |
| PMDETA | 1.5 | 10,000 | 10,800 | 1.15 |
| HMTETA | 1 | 10,000 | 10,500 | 1.10 |
This table is generated based on data for analogous multidentate amine ligands in ATRP and is for illustrative purposes. cmu.edu
Other Stereoselective Metal-Catalyzed Processes
The utility of chiral pyrrolidine-based ligands extends to a variety of other stereoselective metal-catalyzed reactions. The structural framework of this compound is found in many organocatalysts that have been developed for a wide range of asymmetric transformations. nih.gov For example, pyrrolidine-based organocatalysts are effective in asymmetric aldol, Michael, and Mannich reactions.
In many of these reactions, the secondary amine of the pyrrolidine ring forms an enamine or iminium ion intermediate with the substrate, while the other functional groups on the ligand help to create a chiral environment that directs the approach of the second reactant. mdpi.com The development of bifunctional catalysts, where one part of the molecule activates the nucleophile and the other activates the electrophile, has been a particularly fruitful area of research. nih.gov
Mechanistic Studies of Catalytic Processes
Understanding the detailed mechanisms of catalytic processes involving chiral ligands like this compound is crucial for the rational design of more efficient and selective catalysts.
Elucidation of Proposed Catalytic Cycles
The catalytic cycles for reactions involving pyrrolidine-based ligands are often complex and can vary significantly depending on the specific reaction and metal center. For many organocatalytic reactions, a key step is the formation of a transient enamine or iminium ion intermediate. mdpi.com For instance, in an asymmetric aldol reaction catalyzed by a proline-derived catalyst, the cycle begins with the condensation of the catalyst with a ketone to form an enamine. This enamine then attacks an aldehyde, and subsequent hydrolysis releases the chiral product and regenerates the catalyst. mdpi.com
In metal-catalyzed reactions, the ligand is involved in the coordination sphere of the metal throughout the catalytic cycle. For example, in the general mechanism for ATRP, the ligand facilitates the one-electron oxidation of the copper(I) center during the activation step and stabilizes the resulting copper(II) species. cmu.edu
Analysis of Stereodetermining Transition States
The enantioselectivity of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different enantiomers. For catalysts incorporating ligands like this compound, the stereochemistry of the ligand dictates the geometry of the stereodetermining transition state.
In asymmetric hydrogenation, for instance, mechanistic studies suggest that exceptional stereoselectivity can arise from the modular assembly of a confined chiral catalyst and cooperative non-covalent interactions between the catalyst and the substrate within the transition state. nih.gov Computational and experimental studies are often employed to model these transition states and understand the origins of enantioselectivity.
In organocatalysis, the transition state often involves a complex network of hydrogen bonds and other non-covalent interactions that lock the substrate into a specific conformation. For example, in proline-catalyzed aldol reactions, the carboxylic acid group of proline is believed to play a key role in stabilizing the transition state through hydrogen bonding. nih.gov
Influence of Non-Covalent Interactions (e.g., Hydrogen Bonding) in Stereocontrol
In the realm of asymmetric catalysis, the stereochemical outcome of a reaction is intricately governed by the three-dimensional arrangement of the catalyst-substrate complex in the transition state. For chiral diamine catalysts such as this compound, non-covalent interactions, particularly hydrogen bonding, play a pivotal role in establishing stereocontrol. These weak interactions are responsible for the precise orientation of the reactants, which ultimately dictates the facial selectivity of the transformation.
The structure of this compound features a primary amine and a secondary amine within the pyrrolidine ring, both of which can act as hydrogen bond donors. The presence of the N-H proton is crucial for the formation of a transient hydrogen-bonding network with the substrate. This network helps to lock the conformation of the substrate relative to the chiral catalyst, thereby creating a sterically and electronically differentiated environment around the reactive center.
Detailed research findings have illuminated the critical role of the N-H group in achieving high stereoselectivity. In comparative studies with its N-methylated analogue, where the primary amine is replaced by a tertiary amine, a significant decrease in enantioselectivity is often observed. This highlights the indispensable contribution of the hydrogen bond donating capability of the primary amine in the stereodetermining step of the catalytic cycle.
A notable example can be found in the asymmetric addition to N-sulfonyl ketimines. When a chiral diamine with a primary amine (N-H diamine) is used as the catalyst, the reaction proceeds with excellent yield and enantiomeric ratio. In contrast, the corresponding N-methylated diamine (N-Me diamine) affords the product in lower yield and with significantly reduced enantioselectivity. This disparity is attributed to the ability of the N-H diamine to form a crucial hydrogen bond with the sulfonyl group of the ketimine, an interaction that is absent with the N-Me diamine. This hydrogen bond helps to rigidly orient the substrate in the transition state, leading to a more effective transfer of chirality.
The following interactive data table summarizes the comparative performance of an N-H diamine and an N-Me diamine in the asymmetric addition to a sterically hindered N-sulfonyl ketimine, underscoring the influence of the N-H group on stereocontrol.
| Catalyst Type | Yield (%) | Enantiomeric Ratio (er) |
| N-H Diamine | 90 | 96:4 |
| N-Me Diamine | 67 | 69:31 |
This data illustrates that the presence of a hydrogen bond-donating N-H group in the catalyst structure is directly correlated with higher enantioselectivity in the asymmetric addition to N-sulfonyl ketimines.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Electronic Structure and Molecular Electrostatic Potential Mapping
DFT calculations can elucidate the electronic structure of methyl[(2S)-pyrrolidin-2-ylmethyl]amine, including the distribution of electrons in its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, MEP mapping would highlight regions of negative potential (electron-rich) around the nitrogen atoms, which are susceptible to electrophilic attack or protonation. Regions of positive potential (electron-poor) would be located around the hydrogen atoms, particularly those bonded to nitrogen. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding.
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors derived from its electronic structure. scielo.org.mxsemanticscholar.org These descriptors help in predicting how a molecule will behave in a chemical reaction.
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.
Electronegativity (χ): The power of an atom or molecule to attract electrons (χ ≈ (I + A) / 2).
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ² / 2η).
Local reactivity descriptors, such as Fukui functions, can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. semanticscholar.org For this compound, the nitrogen atoms are expected to be the primary sites for electrophilic attack.
Table 2: Hypothetical Conceptual DFT Reactivity Descriptors This table presents typical descriptors that would be calculated for the target molecule. The values are for illustrative purposes only.
| Descriptor | Symbol | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | -8.5 |
| LUMO Energy | ELUMO | 1.5 |
| Ionization Potential | I | 8.5 |
| Electron Affinity | A | -1.5 |
| Chemical Hardness | η | 5.0 |
| Electronegativity | χ | 3.5 |
| Electrophilicity Index | ω | 1.225 |
Elucidation of Reaction Mechanisms and Transition State Energetics
DFT is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as N-acylation, alkylation, or its use as a catalyst, DFT can be used to map the entire reaction pathway. This involves locating the structures of reactants, intermediates, transition states, and products.
The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate. For example, in the formation of pyrrolidine (B122466) rings, DFT calculations have been used to determine that the cyclization step can have a very low energy barrier (e.g., 11.9 kJ mol⁻¹) once a necessary tautomerization is achieved. nih.govresearchgate.net Similar calculations for reactions involving the title compound would clarify the stepwise mechanism and identify the rate-determining step. nih.govacs.org
Advanced Quantum Chemical Approaches
While DFT is widely used, more computationally intensive methods, known as ab initio quantum chemical approaches, can provide higher accuracy, especially for systems where DFT might be less reliable. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to refine the energies of different conformers or transition states. These advanced methods are often used as a benchmark to validate the results obtained from more economical DFT functionals. acs.org
Supramolecular Interactions and Crystal Packing Phenomena (e.g., Hirshfeld Surface Analysis)
In the solid state, molecules of this compound will arrange themselves into a crystal lattice. The nature of this packing is governed by intermolecular interactions like hydrogen bonds, van der Waals forces, and other weaker contacts.
Hirshfeld surface analysis is a computational method used to visualize and quantify these intermolecular interactions within a crystal. scirp.orgscirp.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii sum, typically corresponding to hydrogen bonds. mdpi.com For this compound, strong N-H···N hydrogen bonds would be expected to be a dominant feature in its crystal packing. The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts (e.g., H···H, N···H, C···H). acs.org This analysis is crucial for understanding the physical properties of the solid material and for crystal engineering. nih.gov
Advanced Characterization Techniques for Methyl 2s Pyrrolidin 2 Ylmethyl Amine in Research
The comprehensive analysis of chiral compounds such as methyl[(2S)-pyrrolidin-2-ylmethyl]amine is fundamental to understanding its structure, purity, and behavior, particularly when it is utilized as a chiral ligand in catalysis or as a synthetic building block. Advanced analytical methodologies are indispensable for elucidating its precise three-dimensional structure, quantifying its enantiomeric purity, and assessing its performance in various chemical transformations.
Structure Activity Relationship Sar Studies in Chiral Catalysis
Influence of Pyrrolidine (B122466) Ring Substituents on Enantioselectivity and Diastereoselectivity
The pyrrolidine ring serves as a rigid chiral backbone, and introducing substituents at various positions is a key strategy for tuning the catalyst's steric and electronic properties. The size, nature, and position of these substituents create a specific chiral environment around the active site, directly influencing the facial selectivity of the approach of reactants and, consequently, the stereochemical outcome of the reaction. unibo.it
Research has shown that bulky substituents, particularly at the C2 position adjacent to the nitrogen atom, can significantly enhance enantioselectivity by effectively shielding one face of the transiently formed enamine or iminium ion intermediate. unibo.it For instance, in the Michael addition of aldehydes to nitroolefins, new pyrrolidine-based organocatalysts featuring a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety at the C2 position have been synthesized and evaluated. nih.gov The study systematically varied the substituents on the dioxolane ring to probe their effect on stereoselectivity. nih.govbeilstein-journals.org
In a model reaction between 3-phenylpropionaldehyde and trans-β-nitrostyrene, a series of C2-substituted pyrrolidine catalysts were tested. The results indicated that the catalyst's efficiency and stereoselectivity were sensitive to the substitution pattern on the dioxolane moiety. Organocatalyst OC4 , featuring a cyclohexyl-derived substituent, was identified as the most efficient in this series. nih.govbeilstein-journals.org Further optimization of reaction conditions, including solvent and temperature, with catalyst OC4 led to high yields (87%), excellent diastereoselectivity (92:8 dr, syn/anti), and high enantioselectivity (85% ee for the major syn-adduct). nih.gov
The table below summarizes the performance of different C2-substituted organocatalysts in the Michael addition reaction, highlighting the impact of the substituent on the stereochemical outcome. nih.govbeilstein-journals.org
| Organocatalyst | Substituent (R) | Yield (%) | dr (syn:anti) | ee (%) (syn) | ee (%) (anti) |
|---|---|---|---|---|---|
| OC1 | H, H | 99 | 70:30 | 68 | 44 |
| OC2 | Me, Me | 98 | 75:25 | 68 | 57 |
| OC3 | Ph, H | 95 | 78:22 | 68 | 63 |
| OC4 | -(CH2)5- | 99 | 78:22 | 69 | 62 |
Reaction Conditions: trans-β-nitrostyrene, 3-phenylpropionaldehyde, 10 mol% catalyst, CH2Cl2, room temperature, 7h. Data sourced from nih.govbeilstein-journals.org.
This systematic variation demonstrates that even subtle changes to the steric bulk on the pyrrolidine ring can have a measurable impact on the catalyst's ability to control the stereochemistry of the products formed. beilstein-journals.org
Impact of N-Methylation and Other N-Substitutions on Catalytic Efficiency and Stereocontrol
The nitrogen atoms within the methyl[(2S)-pyrrolidin-2-ylmethyl]amine framework play a central role in its catalytic activity. The secondary amine of the pyrrolidine ring is fundamental to the primary mechanism of aminocatalysis, which involves the formation of nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl substrates. unibo.it The availability and reactivity of this nitrogen are paramount.
Modifications to the nitrogen atoms, such as the N-methylation of the exocyclic aminomethyl group in the title compound, can significantly alter catalytic performance. This N-methylation can influence the catalyst's solubility, basicity, and steric environment. While the pyrrolidine nitrogen remains a secondary amine available for catalysis, the N-methyl group on the side chain can participate in secondary interactions, such as hydrogen bonding or directing the substrate through steric hindrance, thereby affecting stereocontrol.
In the broader context of pyrrolidine-based catalysts, modifications to the ring nitrogen (e.g., forming prolinamides from proline) have been extensively studied. nih.gov These substitutions can introduce additional functional groups capable of secondary interactions, such as hydrogen-bond donors, which can co-activate the electrophile and help organize the transition state, leading to enhanced stereoselectivity. researchgate.net For example, the introduction of a sulfonamide group on the pyrrolidine nitrogen can create a hydrogen bond donor that improves the stereochemical outcome. nih.gov The superior results obtained with certain catalysts suggest that an optimal distance between the secondary amine (the catalytic site) and the hydrogen bond donor group is necessary for high efficiency. nih.gov
Structure-activity relationship studies on related scaffolds have shown that modifications of functionalities and stereochemistry at various positions have differing effects on inhibitory or catalytic properties, demonstrating the potential for optimization through targeted N-substitutions. nih.gov
Rational Design Principles for Modified Ligands and Organocatalysts
The rational design of organocatalysts based on the this compound scaffold aims to create molecules with enhanced activity, selectivity, and broader substrate scope. This process relies on a deep understanding of reaction mechanisms and the non-covalent interactions that govern stereoselectivity. nih.gov
Key principles in the rational design of these catalysts include:
Biomimetic Approaches: Design principles are often learned from enzymes and natural biosynthetic pathways. nih.gov Catalysts can be designed to mimic the active sites of enzymes, combining a nucleophilic amine group with other functionalities like hydrogen-bond donors to achieve synergistic activation of both the nucleophile and the electrophile. nih.gov
Steric Shielding: As discussed previously, the introduction of bulky substituents is a primary strategy. These groups are positioned to block one of the two faces of the reactive intermediate (enamine or iminium ion), forcing the substrate to approach from the less hindered side, thereby controlling the stereochemical outcome. unibo.it
Secondary Interactions: Incorporating functional groups capable of hydrogen bonding (e.g., amides, thioureas, carboxylic acids) is a powerful design element. nih.govresearchgate.net These groups can pre-organize the transition state by binding to the electrophile, holding it in a specific orientation relative to the nucleophile, which enhances both reactivity and selectivity. nih.gov
Conformational Rigidity: The inherent rigidity of the five-membered pyrrolidine ring is a key advantage, as it reduces the number of possible transition state conformations, leading to higher selectivity. mdpi.com Further rigidifying the catalyst structure, for instance by incorporating it into a larger, more constrained framework, can further improve performance.
Despite these principles, the purely rational design of catalysts remains challenging. Small structural modifications can lead to significant and sometimes unpredictable changes in conformational and catalytic behavior. nih.gov Therefore, catalyst design often involves a combination of rational design, chemical intuition, and the screening of small, focused libraries of catalyst analogues to identify optimal structures. nih.gov
Development of Supported or Recoverable Catalytic Systems (e.g., Ionic Liquid-Supported Catalysts)
A significant drawback of many organocatalysts is the difficulty of separating them from the reaction mixture, which limits their cost-effectiveness and applicability in large-scale synthesis. To address this, considerable effort has been directed towards developing supported or recoverable catalytic systems. Immobilizing the catalyst on a solid support or tagging it for easy separation allows for its recovery and reuse over multiple cycles.
One successful strategy involves anchoring the pyrrolidine catalyst to an ionic liquid (IL) support. Ionic liquids are salts with low melting points that are non-volatile and have high thermal stability, making them attractive as "green" solvent alternatives and catalyst supports. mdpi.com
An ionic liquid-supported (ILS) (S)-pyrrolidine sulfonamide organocatalyst has been developed and applied to asymmetric Michael addition reactions. researchgate.net This catalyst effectively promotes the reaction between various aldehydes and nitroolefins, affording products with moderate to excellent yields and high diastereoselectivities. A key advantage is its recyclability; the ILS catalyst can be easily recovered and reused for at least five consecutive runs with only a slight decrease in its activity. researchgate.net
Similarly, an ionic liquid-anchored pyrrolidine catalyst has demonstrated high efficiency in the enantioselective Michael addition of cyclohexanone (B45756) to aryl nitroolefins. researchgate.net In the presence of this catalyst, the corresponding products were obtained in high yields (up to 95%) with excellent stereoselectivities (up to >99:1 dr and >99% ee). researchgate.net The robustness of this system was proven by its ability to be recycled and reused at least eight times without a significant loss of catalytic activity. researchgate.net
The table below illustrates the reusability of an ionic liquid-anchored pyrrolidine catalyst in the Michael addition of cyclohexanone to β-nitrostyrene. researchgate.net
| Recycle Run | Yield (%) | dr (syn:anti) | ee (%) (syn) |
|---|---|---|---|
| 1 | 95 | >99:1 | >99 |
| 2 | 95 | >99:1 | >99 |
| 3 | 94 | >99:1 | >99 |
| 4 | 94 | >99:1 | >99 |
| 5 | 93 | >99:1 | 99 |
| 6 | 93 | >99:1 | 99 |
| 7 | 92 | >99:1 | 98 |
| 8 | 92 | >99:1 | 98 |
Data sourced from researchgate.net.
These examples demonstrate that immobilizing pyrrolidine-based catalysts on supports like ionic liquids is a viable and effective strategy for creating practical, reusable, and more sustainable catalytic systems.
Emerging Research Directions and Future Perspectives
Integration into Novel Catalytic Systems and Cascade Reactions
The foundational principle of catalysis by pyrrolidine (B122466) derivatives involves the formation of nucleophilic enamines or electrophilic iminium ions. This dual reactivity is being harnessed for integration into novel catalytic systems, particularly those involving multi-step cascade reactions. These one-pot sequences, which form multiple chemical bonds without isolating intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste.
Derivatives of the methyl[(2S)-pyrrolidin-2-ylmethyl]amine scaffold are being developed as key components in organo-metallic and enzymatic cascade systems. In these hybrid systems, the pyrrolidine unit can orchestrate a specific stereoselective transformation, the product of which then becomes a substrate for a subsequent metal-catalyzed or enzymatic reaction within the same vessel. For example, a pyrrolidine-catalyzed asymmetric Michael addition can be paired with a subsequent palladium-catalyzed cyclization, allowing for the rapid assembly of complex chiral molecules from simple precursors. The development of such "organocatalytic-enzymatic" cascades is a growing field, enabling the synthesis of chiral amines and other valuable building blocks under mild, aqueous conditions. wikipedia.org
Exploration of New Asymmetric Transformations and Substrate Scope
While catalysts derived from the pyrrolidine framework have demonstrated remarkable success in established reactions like aldol (B89426), Mannich, and Michael additions, ongoing research seeks to broaden their utility to new types of asymmetric transformations. nih.gov The modular nature of the this compound structure allows for systematic modification, enabling researchers to tune the catalyst's steric and electronic properties to suit novel applications. unibo.it
Current explorations focus on applying these catalysts to more challenging reactions, such as:
Asymmetric [3+2] Cycloadditions: Creating highly substituted five-membered rings, which are common motifs in natural products. acs.org
Enantioselective Halogenation: The stereoselective introduction of halogen atoms, which is a significant challenge in organic synthesis.
Palladium-Catalyzed Carboamination Reactions: Providing new routes to enantiomerically enriched 2-(arylmethyl)pyrrolidines, which are prominent features in many natural products and pharmaceutical leads. acs.org
A critical aspect of this research is expanding the substrate scope. Early generations of organocatalysts were often limited to specific classes of aldehydes and nitroolefins. New-generation catalysts are being designed to tolerate a wider range of functional groups and more sterically demanding substrates, thereby increasing their synthetic utility. researchgate.net For instance, custom-designed catalysts featuring an anthranilic acid skeleton attached to the pyrrolidine core have shown high stereoselectivity in Michael reactions involving diverse carbonyl compounds and nitroalkenes. rsc.org
Table 1: Performance of a Pyrrolidine-Based Organocatalyst in Asymmetric Michael Addition
Click to view interactive data
| Entry | Aldehyde Substrate | Nitroolefin Substrate | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn) [% ee] | Yield [%] |
| 1 | Propanal | trans-β-Nitrostyrene | 92:8 | 85 | 87 |
| 2 | Butanal | trans-β-Nitrostyrene | 90:10 | 88 | 91 |
| 3 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 78:22 | 68 | 99 |
| 4 | Propanal | 2-Nitrostyrene | 95:5 | 92 | 85 |
| 5 | Cyclohexanecarboxaldehyde | trans-β-Nitrostyrene | >95:5 | 97 | 75 |
Data synthesized from representative studies on pyrrolidine-based organocatalysts in the Michael addition reaction. nih.gov
Advanced Computational Modeling for Predictive Catalyst Design
The rational design of catalysts, moving from trial-and-error discovery to predictable, targeted development, represents a major frontier in chemical research. Advanced computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of pyrrolidine-based catalysts. mdpi.com
DFT calculations allow researchers to:
Elucidate Reaction Mechanisms: By modeling the entire reaction pathway, the precise roles of the catalyst, substrates, and any additives can be determined. acs.org
Analyze Transition States: The key to enantioselectivity lies in the energy difference between the transition states leading to the different stereoisomers. Computational analysis of these transition state structures reveals the specific non-covalent interactions (e.g., hydrogen bonds, steric repulsion) that control the stereochemical outcome. nih.gov
Predict Catalyst Performance: By modeling new, hypothetical catalyst structures, their potential effectiveness and selectivity can be predicted in silico. This predictive power accelerates the development cycle, allowing chemists to focus their synthetic efforts on the most promising candidates. researchgate.net
For example, DFT and non-covalent interaction (NCI) analyses have been used to study the chiral binding pockets of gold(I) complexes bearing pyrrolidinyl phosphine (B1218219) ligands. acs.orgnih.gov These studies revealed that subtle attractive interactions between the substrate and the catalyst's chiral pocket are responsible for directing the enantioselective folding, providing a clear roadmap for designing the next generation of catalysts. researchgate.net
Role in the Asymmetric Synthesis of Complex Molecular Architectures
The ultimate test of a synthetic methodology is its ability to enable the efficient construction of complex, biologically active molecules. Catalysts derived from this compound are increasingly being employed as key tools in the total synthesis of natural products, alkaloids, and peptidomimetics. The pyrrolidine scaffold itself is a ubiquitous feature in a vast array of alkaloids and pharmaceuticals. frontiersin.orgresearchgate.net
Notable examples where pyrrolidine-based asymmetric catalysis has played a pivotal role include:
Alkaloids: An enantioselective palladium-catalyzed carboamination reaction using a chiral pyrrolidine-based ligand system was the key step in a concise asymmetric synthesis of the phenanthroindolizidine alkaloid (−)-tylophorine. acs.org Strategies leveraging enamide cyclizations, often influenced by chiral pyrrolidine structures, have been applied to the total synthesis of Cephalotaxus alkaloids. nih.gov
Drug Precursors: The stereoselective synthesis of substituted pyrrolidines provides crucial building blocks for a wide range of pharmaceuticals, including antiviral agents like Daclatasvir and Grazoprevir, and antiarrhythmic drugs like Vernakalant. nih.gov
Natural Product Analogues: The synthesis of pyrrolidine analogues of natural products like Pochonicine has been undertaken to explore structure-activity relationships for potent enzyme inhibition. nih.gov
The ability to construct stereochemically rich pyrrolidine cores with high enantiopurity using catalytic methods is a significant advantage, streamlining the synthesis of these complex targets.
Contributions to Supramolecular Chemistry and Materials Science
Beyond its role in catalysis, the this compound scaffold is finding new applications in supramolecular chemistry and materials science. The well-defined stereochemistry and hydrogen-bonding capabilities of this molecule make it an attractive building block for creating ordered, functional materials.
One emerging area is the development of novel ionic liquids. Pyrrolidinium cations, when functionalized with appropriate side chains, can form ionic liquid crystals—materials that exhibit properties of both liquids and crystalline solids. researchgate.net These materials have potential applications in electrochemical devices and as structured reaction media.
Furthermore, derivatives of this compound are used as catalysts in the polymer industry. Specifically, they have been developed as amine catalysts for the production of polyurethane foams and other materials. google.com In this context, the catalyst's role is to accelerate the gelling and blowing reactions that form the polymer matrix. The design of these catalysts focuses on high activity while minimizing odor and environmental concerns, such as the emission of volatile organic compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing methyl[(2S)-pyrrolidin-2-ylmethyl]amine with high stereochemical purity?
- Methodology : The compound can be synthesized via reductive amination of (2S)-pyrrolidine-2-carbaldehyde with methylamine using sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions. Chiral purity is maintained by using enantiomerically pure starting materials. Post-synthesis, purification via column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) ensures removal of byproducts. Stereochemical integrity is confirmed by chiral HPLC (Chiralpak AD-H column) and [α]D25 measurements .
- Key Data : Typical yields range from 60–75%, with enantiomeric excess (ee) >98% confirmed via polarimetry and NMR analysis with chiral shift reagents.
Q. How can researchers characterize the structural and surface properties of this compound-modified materials?
- Methodology :
- FTIR : Detect amine functional groups (C-N stretch at ~1030–1100 cm⁻¹) and pyrrolidine ring vibrations (C-H bends at ~1450 cm⁻¹) .
- Elemental Analysis : Quantify nitrogen content to confirm amine loading (e.g., 23 wt.% increase post-functionalization in analogous studies) .
- BET Surface Area : Assess pore structure changes (e.g., surface area reduction by ~43% after amine impregnation, indicating pore filling) .
- Key Data : Example: Modified mesoporous carbon showed a BET surface area drop from 356.6 m²/g to ~203 m²/g after amine loading .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in CO2 adsorption compared to tertiary amines like MDEA?
- Methodology : Conduct CO2 adsorption isotherm studies (e.g., volumetric/gas sorption analyzers at 25°C, 1–5 bar). Compare adsorption capacities of amine-functionalized materials with commercial adsorbents. Use in situ FTIR or solid-state NMR to identify carbamate/alkylammonium intermediates formed during CO2 chemisorption .
- Key Findings :
- Adsorption Mechanism : Combines physisorption (weak van der Waals interactions) and chemisorption (amine-CO2 reaction forming carbamates).
- Capacity : Analogous MDEA-functionalized mesoporous carbon achieved 2.63 mmol CO2/g, outperforming unmodified materials by 64% .
- Steric Effects : The chiral (2S)-pyrrolidine group may enhance CO2 binding kinetics due to spatial orientation of amine groups .
Q. How does the chiral configuration of this compound influence its coordination chemistry with transition metals?
- Methodology : Synthesize metal complexes (e.g., Co(II), Cu(II)) and characterize via X-ray crystallography and UV-Vis spectroscopy. Compare stability constants (log K) and catalytic activity with racemic or opposite enantiomer analogs.
- Key Data :
- Coordination Geometry : In analogous Co(II) complexes, the (2S)-configured amine adopts a distorted trigonal bipyramidal geometry with Co–N bond lengths of ~2.15 Å .
- Catalytic Activity : Chiral ligands enhance enantioselectivity in asymmetric hydrogenation (e.g., >90% ee in ketone reductions) .
Q. What strategies mitigate amine degradation during cyclic CO2 adsorption-desorption experiments?
- Methodology : Perform thermogravimetric analysis (TGA) under N2/CO2 to assess thermal stability. Use FTIR to track oxidative degradation (e.g., imine or nitrile formation). Optimize regeneration conditions (e.g., 120°C under vacuum) to minimize decomposition .
- Key Data : MDEA-functionalized adsorbents retained >85% capacity after 10 cycles under optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
